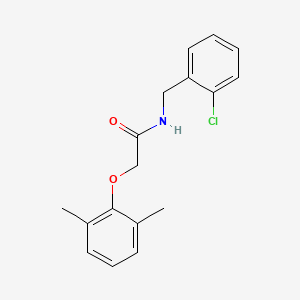
2-(3-fluorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with fluorophenyl, phenyl, and thiophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-fluorobenzaldehyde, thiophene-2-carbaldehyde, and benzylamine in the presence of a suitable catalyst can lead to the formation of the desired imidazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective and environmentally friendly reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-fluorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-fluorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(3-fluorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-chlorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole
- 2-(3-bromophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole
- 2-(3-methylphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole
Uniqueness
2-(3-fluorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2S/c20-15-9-4-8-14(12-15)19-21-17(13-6-2-1-3-7-13)18(22-19)16-10-5-11-23-16/h1-12H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNONMBPXJFBIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-(5-chloro-2-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B5825455.png)

![N-[(2-methoxyphenyl)methyl]-2-phenylbenzamide](/img/structure/B5825468.png)
![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-nitroaniline](/img/structure/B5825478.png)
![4-{[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B5825490.png)
![(4-{[(3,5-dimethylphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5825491.png)

![ethyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5825502.png)
![5-ethyl-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5825510.png)
![N-[3-(aminocarbonothioyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]benzamide](/img/structure/B5825513.png)



